molecular formula C13H20BN3O3 B6244795 2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide CAS No. 1257431-69-8

2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B6244795
CAS No.: 1257431-69-8
M. Wt: 277.1
InChI Key:
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Description

The compound “2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide” is an organic intermediate with borate and sulfonamide groups . The molecular formula of the compound is C13H19BN2O4 . It is also known by the synonyms “947249-44-7 Methyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” and "methyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate" .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, organoboron compounds like this one are known for their high reactivity in various transformation processes .


Physical and Chemical Properties Analysis

The compound is a crystalline powder with a melting point of 212°C . Its molecular weight is 221.07 g/mol . Further physical and chemical properties are not specified in the retrieved sources.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves the reaction of 2-amino-5-bromo-3-picoline with tetramethyl-1,3,2-dioxaborolane followed by N-methylation and carboxamide formation.", "Starting Materials": [ "2-amino-5-bromo-3-picoline", "tetramethyl-1,3,2-dioxaborolane", "methyl iodide", "sodium hydride", "diethyl ether", "acetic anhydride", "ammonia", "chloroform", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2-amino-5-bromo-3-picoline is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of sodium hydride and diethyl ether to form 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.", "Step 2: The resulting product is then reacted with methyl iodide and sodium hydride in the presence of diethyl ether to form 2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.", "Step 3: The product from step 2 is then reacted with acetic anhydride and ammonia in chloroform to form 2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid.", "Step 4: The carboxylic acid is then converted to the carboxamide by reacting it with sodium bicarbonate and water." ] }

CAS No.

1257431-69-8

Molecular Formula

C13H20BN3O3

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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